molecular formula C30H28F7N7O5S B12418997 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid

Cat. No.: B12418997
M. Wt: 731.6 g/mol
InChI Key: KHWYVGSAQBCQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a combination of pyrazole, triazoloquinazoline, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide typically involves multiple steps, starting with the preparation of the pyrazole and triazoloquinazoline intermediates. The pyrazole intermediate can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. The triazoloquinazoline intermediate is prepared by cyclization reactions involving quinazoline derivatives and triazole precursors.

The final step involves the coupling of the pyrazole and triazoloquinazoline intermediates with 4-fluorophenylbutanamide in the presence of a suitable sulfanylating agent. The reaction conditions typically include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethyl sulfoxide, and heat.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1,2,4-Triazolo[1,5-c]quinazoline: A core structure shared with the compound of interest.

    4-Fluorophenylbutanamide: A related amide derivative with a fluorophenyl group.

Uniqueness

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide is unique due to its combination of multiple functional groups and heterocyclic moieties, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse reactivity make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H28F7N7O5S

Molecular Weight

731.6 g/mol

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H26FN7OS.2C2HF3O2/c1-4-22(25(35)28-18-11-9-17(27)10-12-18)36-26-29-21-8-6-5-7-20(21)24-30-23(33-34(24)26)14-13-19-15(2)31-32-16(19)3;2*3-2(4,5)1(6)7/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32);2*(H,6,7)

InChI Key

KHWYVGSAQBCQDA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.